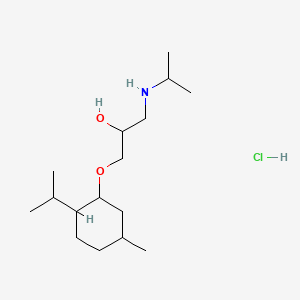

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a beta-adrenergic blocking agent. This class of compounds is known for its ability to block the action of endogenous catecholamines, particularly those on beta-adrenergic receptors, which are crucial for the modulation of cardiovascular function.

Synthesis Analysis

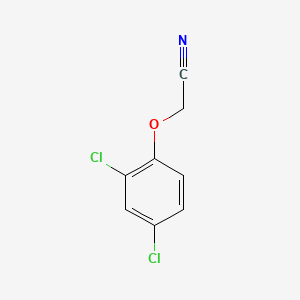

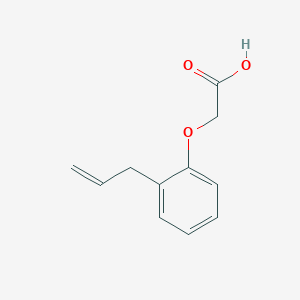

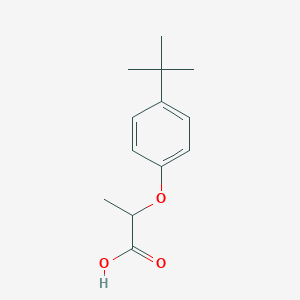

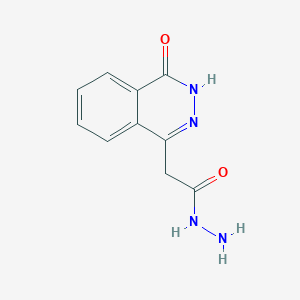

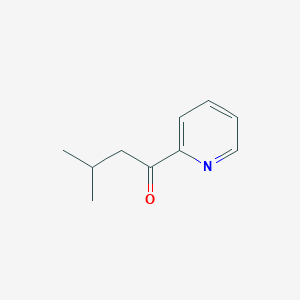

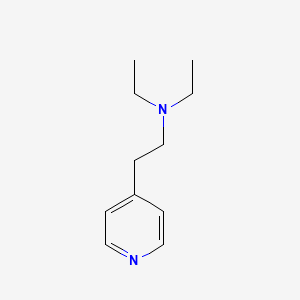

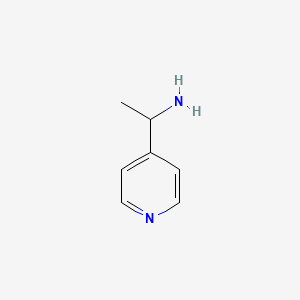

The synthesis of related beta-adrenergic blocking agents involves the introduction of heterocyclic moieties either in the aryl group or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols. The synthesis process is designed to enhance the potency of the compounds, with some proving to be more effective than propranolol, a well-known beta-blocker, in animal models .

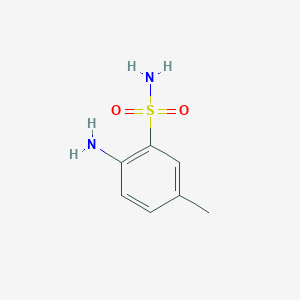

Molecular Structure Analysis

The molecular structure of beta-adrenergic blocking agents, including those similar to the compound , is critical in determining their activity and selectivity. The presence of isopropylamino or tert-butylamino substituents and the specific heterocyclic modifications can lead to cardioselectivity, which is a desirable property in minimizing side effects related to beta-blockade in non-cardiac tissues .

Chemical Reactions Analysis

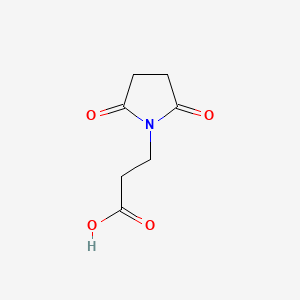

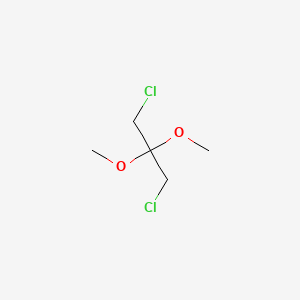

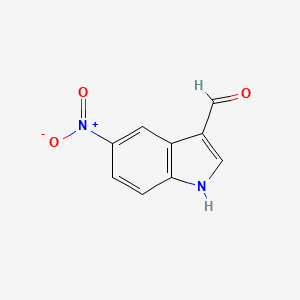

While the specific chemical reactions of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride are not detailed in the provided papers, related compounds have been studied. For instance, photochemical cyclization of a 1-[3-(chloroacetylamino)propyl]-3-methyl-indole leads to the formation of three isomers, showcasing the complex reactions that can occur under certain conditions, such as exposure to light . These reactions are typically characterized using physical and chemical methods to determine the structure of the resulting isomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-adrenergic blocking agents are influenced by their molecular structure. The potency and selectivity of these compounds are often a result of their affinity for beta-adrenergic receptors and their distribution within biological systems. The specific properties of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, such as solubility, stability, and hydrochloride salt formation, are essential for its pharmacological profile and therapeutic potential .

properties

IUPAC Name |

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h11-18H,6-10H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPCRHMRQBWWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942049 |

Source

|

| Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride | |

CAS RN |

20041-47-8 |

Source

|

| Record name | 2-Propanol, 1-(isopropylamino)-3-(p-menth-3-yloxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.